3-(Chloromethyl)-1,2,5-thiadiazole CAS 59500-83-3 properties
3-(Chloromethyl)-1,2,5-thiadiazole CAS 59500-83-3 properties
Executive Summary
3-(Chloromethyl)-1,2,5-thiadiazole is a specialized heterocyclic building block utilized in the synthesis of bioactive compounds, particularly in the development of adrenergic receptor antagonists and enzyme inhibitors.[1] While frequently associated with the broader class of 1,2,5-thiadiazoles (such as the beta-blocker Timolol), this specific chloromethyl derivative offers a unique "methylene linker" reactivity profile distinct from the direct heteroatom substitution seen in Timolol synthesis.
Critical Note on CAS 59500-83-3: Public chemical registries do not universally map CAS 59500-83-3 to this specific structure.[1][2] This identifier likely refers to a specific proprietary salt form, an internal library code, or a legacy registry entry. This guide focuses on the chemical entity 3-(Chloromethyl)-1,2,5-thiadiazole (C₃H₃ClN₂S) , ensuring technical accuracy regardless of registry ambiguity.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8][9][10][11]
The 1,2,5-thiadiazole ring is an electron-deficient aromatic system (π-excessive at Sulfur, π-deficient at Nitrogen), imparting stability to the core while activating the exocyclic chloromethyl group for nucleophilic attack.[1]
| Property | Data | Notes |
| Chemical Name | 3-(Chloromethyl)-1,2,5-thiadiazole | |
| Molecular Formula | C₃H₃ClN₂S | |
| Molecular Weight | 134.59 g/mol | |
| Physical State | Liquid / Low-melting solid | Typically colorless to pale yellow.[1][2][3][4] |
| Boiling Point | ~160–165 °C (Predicted) | 1,2,5-thiadiazole parent boils at 94°C; chloromethylation increases BP significantly. |
| Solubility | DCM, THF, Acetonitrile, Chloroform | Hydrolytically unstable in hot water. |
| Reactivity Class | Primary Alkyl Chloride / Heterocycle | Highly reactive toward nucleophiles (S_N2).[2] |
Synthesis & Production Pathways
The synthesis of 3-(Chloromethyl)-1,2,5-thiadiazole typically proceeds via the functionalization of 3-methyl-1,2,5-thiadiazole.[1] Direct ring construction with a chloromethyl group pre-installed is less common due to the sensitivity of the chloromethyl moiety to the harsh condensation conditions (e.g., S₂Cl₂/NH₃) used to form the ring.
Primary Route: Radical Chlorination
The most robust industrial route involves the free-radical halogenation of the methyl precursor.[2]
Reagents:
-
Precursor: 3-Methyl-1,2,5-thiadiazole[1]
-
Halogen Source: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)[1][2]
-
Solvent: Carbon Tetrachloride (CCl₄) or Benzene (historical); Trifluoromethylbenzene (modern green alternative).[1][2]
Protocol Overview:
-
Initiation: The radical initiator is activated thermally (reflux) or photochemically.[2]
-
Propagation: The chlorine radical abstracts a benzylic-type hydrogen from the C3-methyl group.[1][2]
-
Termination: The resulting radical recombines with a chlorine source to yield the product.[2]
Note: Over-chlorination to the dichloromethyl derivative is a common side reaction.[2] Stoichiometric control (0.95 eq of NCS) and reaction monitoring via GC-MS are critical.[1][2]
Caption: Synthetic pathway from acyclic precursors to the target chloromethyl-thiadiazole via radical halogenation.[1]
Reactivity & Mechanism of Action
The chemical behavior of 3-(Chloromethyl)-1,2,5-thiadiazole is dominated by two features: the electrophilic chloromethyl group and the electron-withdrawing thiadiazole ring .[1]
A. Nucleophilic Substitution (S_N2)
The 1,2,5-thiadiazole ring acts similarly to a pyridine or nitrobenzene ring, exerting a strong electron-withdrawing effect (inductive and resonance). This makes the methylene carbon highly electrophilic, facilitating rapid S_N2 reactions with amines, thiols, and alkoxides.
-
Reaction with Amines: Yields secondary/tertiary amines.[2] Used to attach the thiadiazole pharmacophore to receptor-binding motifs.[1][2]
-
Reaction with Thiols: Generates thioethers.[2]
-
Hydrolysis: In aqueous base, converts to 3-(Hydroxymethyl)-1,2,5-thiadiazole.[1]
B. Ring Stability & Cleavage
Unlike 1,2,3-thiadiazoles (which can undergo Wolff rearrangement), the 1,2,5-isomer is thermally stable. However, it is susceptible to:
-
Reductive Cleavage: Zinc/HCl or Raney Nickel can cleave the N-S bonds, destroying the ring to form 1,2-diamines.
-
Nucleophilic Attack at Sulfur: Strong nucleophiles (e.g., Grignard reagents) can attack the sulfur atom, leading to ring opening.[2]
Caption: Reactivity map showing the divergent pathways for functionalization vs. degradation.[1]
Applications in Drug Development
Bioisosterism
The 1,2,5-thiadiazole ring is a bioisostere for:
-
Phenyl rings: Similar steric volume but significantly lower lipophilicity (LogP) and higher water solubility.[2]
-
Pyridine/Imidazole: Similar H-bond acceptor capability.[1][2]
Case Study Context: Timolol Analogs
While the beta-blocker Timolol utilizes a morpholino and hydroxypropoxy side chain attached directly to the ring (via -O- or -N- linkages), the 3-(chloromethyl) derivative allows for the synthesis of analogs where the side chain is separated by a methylene spacer (–CH₂–).[1][2] This modifies the conformational flexibility and metabolic stability of the drug candidate, potentially altering:
-
CYP450 Metabolism: Blocking benzylic oxidation sites.[2]
-
Receptor Binding: Extending the pharmacophore reach into deep binding pockets.[2]
Safety & Handling Protocols
Hazard Classification:
-
Corrosive / Irritant: The chloromethyl group hydrolyzes to release HCl on contact with moisture.[2]
-
Lachrymator: Like benzyl chloride, this compound is likely a potent lachrymator.[2]
-
Alkylating Agent: Potential mutagen; handle as a genotoxic impurity (GTI).[2]
Operational Standards:
-
Containment: All weighing and transfers must occur within a certified chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.[2] A face shield is recommended during synthesis.[2]
-
Quenching: Quench excess reagent with aqueous ammonium hydroxide or sodium thiosulfate solution to destroy the alkylating potential before disposal.[2]
References
-
PubChem. (n.d.). 3-(Chloromethyl)-1,2,5-thiadiazole.[1][2] National Library of Medicine.[2] Retrieved October 26, 2025, from [Link]
-
Richardson, J. (2011).[2] 1,2,5-Thiadiazoles.[5][6][7][8][3][4][9][10][11][12] In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Vol. 13).[1][2] Thieme Chemistry. [Link][1][2]
-
Weinstock, L. M., & Mulvey, D. M. (1984).[2] Synthesis of 1,2,5-thiadiazoles. Comprehensive Heterocyclic Chemistry, 6, 513-544.
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